5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one
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Overview
Description
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with isoindoline derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isoindoline moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one: Unique due to its specific combination of functional groups.
Isoindoline derivatives: Share the isoindoline moiety but differ in other structural aspects.
Pyranone derivatives: Contain the pyranone ring but lack the isoindoline component.
Uniqueness
This compound stands out due to its dual functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-ylmethyl)-5-hydroxypyran-4-one |
InChI |
InChI=1S/C14H13NO3/c16-13-5-12(18-9-14(13)17)8-15-6-10-3-1-2-4-11(10)7-15/h1-5,9,17H,6-8H2 |
InChI Key |
RZYWTDLWXFNYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=CC(=O)C(=CO3)O |
Origin of Product |
United States |
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